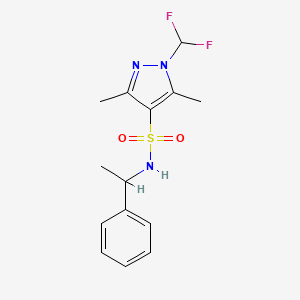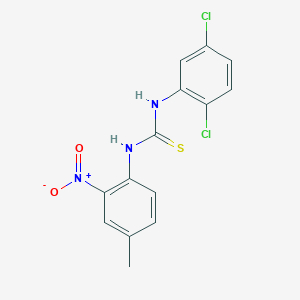
1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide
Overview
Description
1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10825 and belongs to the class of sulfonamide derivatives. In
Mechanism of Action
DFP-10825 exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathway. Additionally, DFP-10825 induces apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Furthermore, DFP-10825 has been shown to modulate the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have significant biochemical and physiological effects in various disease models. In cancer cells, DFP-10825 induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways. In inflammation models, DFP-10825 reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB signaling pathway. Furthermore, DFP-10825 has been shown to improve cognitive function and reduce amyloid-beta accumulation in Alzheimer's disease models.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages for lab experiments, including its high potency and selectivity for specific signaling pathways. Additionally, DFP-10825 has been shown to have low toxicity and good bioavailability. However, the limitations of DFP-10825 include its limited solubility in water, which can affect its pharmacokinetics and bioavailability.
Future Directions
DFP-10825 has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications in human diseases. Additionally, further studies are needed to optimize the synthesis method and improve the pharmacokinetics and bioavailability of DFP-10825. Furthermore, the mechanism of action of DFP-10825 needs to be further elucidated to fully understand its pharmacological effects. Finally, clinical trials are needed to evaluate the safety and efficacy of DFP-10825 in humans.
Scientific Research Applications
DFP-10825 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that DFP-10825 has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, DFP-10825 has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways. Furthermore, DFP-10825 has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2S/c1-9(12-7-5-4-6-8-12)18-22(20,21)13-10(2)17-19(11(13)3)14(15)16/h4-9,14,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHZOXGQSWSXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 5-({2-[(2-methoxyethyl)thio]benzoyl}amino)isophthalate](/img/structure/B4709163.png)
![ethyl 5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4709164.png)


![2-[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4709175.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709185.png)
![methyl 5-methyl-4-phenyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4709193.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4709207.png)

![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4709227.png)
![N~2~-(3-chlorobenzyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4709231.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-4-morpholinyl-2-furamide](/img/structure/B4709234.png)
![3-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4709259.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B4709262.png)